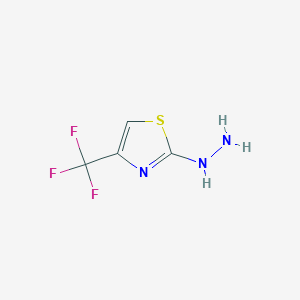
4-(2-Fluoroethoxy)benzaldehyde
Overview
Description
4-(2-Fluoroethoxy)benzaldehyde is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as 2-Fluoro-4-ethoxybenzaldehyde and has the molecular formula C9H9FO2. It is a colorless liquid that has a strong, sweet odor.
Scientific Research Applications
Chemistry
“4-(2-Fluoroethoxy)benzaldehyde” is a chemical compound with the formula C9H9FO2 . It is used in various chemical reactions. For instance, it can be used in the synthesis of other complex compounds . The compound can be synthesized from 4-hydroxybenzaldehyde and 2-fluoroethyl 4-methylbenzenesulphonate .
Medicine
In the field of medicine, “4-(2-Fluoroethoxy)benzaldehyde” could potentially be used in the development of new drugs . For example, chalcone derivatives have been tested on sucrose-loaded diabetic albino mice, and compound 4-C (2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl) phenol) showed promising activity .
Pharmaceuticals
“4-(2-Fluoroethoxy)benzaldehyde” could potentially be used in the pharmaceutical industry . It could be used as an intermediate in the synthesis of other pharmaceutical compounds .
Biology
In biology, “4-(2-Fluoroethoxy)benzaldehyde” could potentially be used in various biological studies . However, more research is needed to fully understand its potential applications in this field.
Material Science
While there is currently limited information available on the use of “4-(2-Fluoroethoxy)benzaldehyde” in material science, it’s possible that it could be used in the synthesis of new materials .
Environmental Science
The potential applications of “4-(2-Fluoroethoxy)benzaldehyde” in environmental science are currently not well-documented . Further research is needed to explore its potential uses in this field.
properties
IUPAC Name |
4-(2-fluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJGNPMZUJFVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567668 | |
| Record name | 4-(2-Fluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethoxy)benzaldehyde | |
CAS RN |
2967-92-2 | |
| Record name | 4-(2-Fluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c]isoxazole-3-carbaldehyde](/img/structure/B1628194.png)
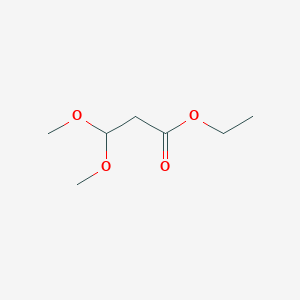


![Furo[3,2-D]pyrimidine](/img/structure/B1628203.png)

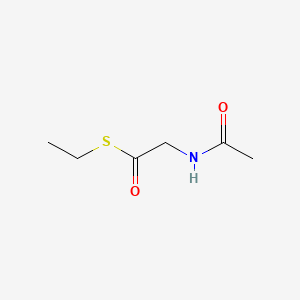
![N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide](/img/structure/B1628208.png)

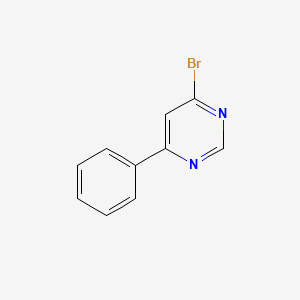

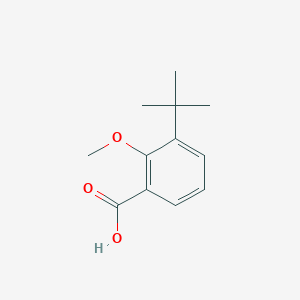
![2-(2-Chloro-3-methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1628214.png)
